Cas no 2548978-21-6 (4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide)
![4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide structure](https://www.kuujia.com/scimg/cas/2548978-21-6x500.png)
4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2548978-21-6
- F6683-1204
- AKOS040047226
- 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide
- 4-[[(3-Chloro-4-pyridinyl)oxy]methyl]-N-[(tetrahydro-2-furanyl)methyl]-1-piperidinecarboxamide
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- Inchi: 1S/C17H24ClN3O3/c18-15-11-19-6-3-16(15)24-12-13-4-7-21(8-5-13)17(22)20-10-14-2-1-9-23-14/h3,6,11,13-14H,1-2,4-5,7-10,12H2,(H,20,22)
- InChI Key: LZOHFBLVCFMEDC-UHFFFAOYSA-N
- SMILES: N1(C(NCC2CCCO2)=O)CCC(COC2C=CN=CC=2Cl)CC1
Computed Properties
- Exact Mass: 353.1506193g/mol
- Monoisotopic Mass: 353.1506193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 405
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 63.7Ų
Experimental Properties
- Density: 1.228±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 567.0±30.0 °C(Predicted)
- pka: 14.82±0.40(Predicted)
4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6683-1204-5μmol |
4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide |
2548978-21-6 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6683-1204-10mg |
4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide |
2548978-21-6 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6683-1204-20μmol |
4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide |
2548978-21-6 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6683-1204-25mg |
4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide |
2548978-21-6 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6683-1204-2μmol |
4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide |
2548978-21-6 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6683-1204-1mg |
4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide |
2548978-21-6 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6683-1204-75mg |
4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide |
2548978-21-6 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6683-1204-3mg |
4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide |
2548978-21-6 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6683-1204-2mg |
4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide |
2548978-21-6 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6683-1204-20mg |
4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide |
2548978-21-6 | 20mg |
$99.0 | 2023-09-07 |
4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide Related Literature
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1. Water
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Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
Additional information on 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide
Exploring the Properties and Applications of 4-{[(3-Chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide
Introduction
The compound with CAS No: 2548978-21-6, known as 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a piperidine ring, a chloropyridine moiety, and an oxolane group, all interconnected through a series of functional groups that confer unique chemical properties.
Chemical Structure and Synthesis
The molecular structure of this compound is intriguing, with the piperidine ring serving as the central framework. The piperidine moiety is substituted at the 4-position with an ether linkage (-O-) that connects to a methyl group, which in turn is attached to a 3-chloropyridine ring at the para position (position 4). Additionally, the nitrogen atom of the piperidine ring is substituted with an N-(oxolan-2-yl)methyl group, introducing an ether-containing side chain into the molecule.
The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions, coupling reactions, and possibly cyclizations or oxidations depending on the specific synthetic pathway employed. The presence of chlorine in the pyridine ring suggests that it may have been introduced via electrophilic substitution or through a directed metallation strategy.
Physical and Chemical Properties
This compound exhibits a range of physical properties that are typical for medium-sized organic molecules with heterocyclic rings and ether linkages. It is likely to be crystalline or semi-crystalline under standard conditions, with a melting point that depends on the extent of intermolecular hydrogen bonding and van der Waals interactions within its structure.
The solubility profile of this compound in various solvents would be influenced by the balance between its hydrophilic and hydrophobic regions. The presence of polar groups such as ethers and amides suggests that it may have moderate solubility in polar solvents like water or methanol but limited solubility in non-polar solvents like hexane or dichloromethane.
Bioactivity and Applications
The primary area of interest for this compound lies in its potential bioactivity, particularly in the context of drug discovery and development. The combination of a piperidine ring with substituted pyridine and oxolane groups creates a molecule with potential pharmacological activity.
Recent studies have highlighted the importance of heterocyclic compounds like this one in modulating various biological targets, including enzymes, receptors, and ion channels. For instance, piperidine derivatives are known to exhibit activity against certain kinases or GPCRs (G-protein coupled receptors), making them valuable leads for therapeutic agents.
Latest Research Findings
In line with current research trends, this compound has been subjected to extensive computational modeling to predict its binding affinities towards various biological targets. Molecular docking studies have revealed potential interactions with key residues in enzyme active sites or receptor pockets, suggesting that it may serve as a lead compound for further optimization.
Furthermore, preliminary in vitro assays have demonstrated promising results in terms of inhibitory activity against specific enzymatic targets. These findings underscore the potential utility of this compound as a starting point for developing novel therapeutic agents targeting diseases such as cancer or inflammatory disorders.
Conclusion
In summary, 4-{[(3-chloropyridin-4-yloxy)methyl]-N-(oxolan-methy)piperidin-carboxamide} represents an intriguing molecule with diverse chemical properties and significant potential in drug discovery efforts. Its unique structure positions it as a valuable tool for exploring new therapeutic avenues while providing researchers with opportunities to further refine its bioactivity through chemical modification.
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